4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid
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Overview
Description
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid is an organic compound with the molecular formula C15H11NO3S. It is a derivative of benzoic acid, where the benzoxazole moiety is attached via a sulfanyl (thioether) linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid typically involves the reaction of 2-mercaptobenzoxazole with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where 2-mercaptobenzoxazole reacts with 4-chloromethylbenzoic acid under basic conditions to form the desired product .
Industrial Production Methods
This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]benzoic acid: Similar structure with a triazole ring instead of benzoxazole.
4-[(1H-Benzimidazol-2-ylsulfanyl)methyl]benzoic acid: Contains a benzimidazole ring instead of benzoxazole
Uniqueness
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid is unique due to the presence of the benzoxazole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14(18)11-7-5-10(6-8-11)9-20-15-16-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKAGLDDLJTRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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